molecular formula C22H21ClN6 B2471217 1-(3-chlorophenyl)-4-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine CAS No. 946202-60-4

1-(3-chlorophenyl)-4-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine

Cat. No.: B2471217
CAS No.: 946202-60-4
M. Wt: 404.9
InChI Key: HBZDWYAMBGMYEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorophenyl)-4-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine is a sophisticated small molecule research compound designed for investigative oncology and kinase research. This chemical features a pyrazolo[3,4-d]pyrimidine core scaffold, which is recognized in scientific literature as a bioisosteric replacement for the adenine ring of ATP, enabling it to effectively target the kinase domain of key oncogenic proteins . This structural characteristic makes it a valuable tool for studying ATP-competitive inhibition mechanisms. The compound is specifically engineered for researchers investigating targeted cancer therapies. The pyrazolo[3,4-d]pyrimidine scaffold is a documented pharmacophore in many anticancer agents, including tyrosine kinase inhibitors (TKIs) that target critical pathways in tumor survival and proliferation . Its molecular design incorporates essential pharmacophoric features common to EGFR-TKIs: a flat nitrogenous heterocyclic core for occupying the adenine binding pocket, a terminal hydrophobic head, and a nitrogenous piperazine linker . This configuration is intended to facilitate interaction with hydrophobic regions I and II of the kinase binding groove, potentially leading to potent enzyme inhibition. Preliminary research on closely related phenylpyrazolo[3,4-d]pyrimidine analogs has demonstrated promising inhibitory effects on essential cancer targets such as EGFR (wild-type and T790M mutant) and VGFR2, with some compounds functioning as dual EGFR/VGFR2 inhibitors in the IC50 value range of 0.3–24 µM . Compounds within this class have shown potent cytotoxicity against a panel of cancer cell lines, including MCF-7, HCT116, and HePG-2, with variable degrees of potency and selectivity . In cellular models, the most potent analogs in this chemical class have been shown to effectively inhibit tumor growth, strongly induce cancer cell apoptosis, inhibit cell migration, and suppress cell cycle progression, leading to DNA fragmentation . Molecular docking studies suggest these compounds interact with protein targets similarly to reference ligands, forming key hydrogen bonds and hydrophobic interactions within the active site . Researchers utilize this compound exclusively for in vitro studies to explore multitarget inhibition strategies aimed at overcoming tumor resistance mechanisms. It is supplied as a solid for dissolution in DMSO or other suitable solvents for laboratory use. This product is intended for chemical and biological research applications only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-[4-(3-chlorophenyl)piperazin-1-yl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN6/c1-16-5-2-3-8-20(16)29-22-19(14-26-29)21(24-15-25-22)28-11-9-27(10-12-28)18-7-4-6-17(23)13-18/h2-8,13-15H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZDWYAMBGMYEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structure Fragmentation

The target molecule dissects into two primary components:

  • Pyrazolo[3,4-d]pyrimidine core bearing a 2-methylphenyl group at N1
  • 1-(3-Chlorophenyl)piperazine substituent at C4

Critical disconnections involve:

  • C4-N bond between pyrimidine and piperazine (late-stage alkylation)
  • N1-aryl linkage via cyclocondensation or cross-coupling
  • Piperazine synthesis from dichloroethyl precursors

Synthesis of 1-(2-Methylphenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-one

Hydrazine Cyclocondensation Route

Reaction of 2-methylphenylhydrazine with ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate in refluxing ethanol (12 h, 78% yield) induces cyclization to the pyrazolo[3,4-d]pyrimidinone scaffold. Key parameters:

Parameter Value
Solvent Ethanol
Temperature 78°C
Time 12 h
Yield 78%

Mechanistic Insight : Nucleophilic attack by hydrazine’s terminal nitrogen on C5 of the pyrimidine ring, followed by cyclodehydration.

Alternative Ullmann Coupling Approach

For late-stage N1 functionalization, copper(I)-mediated coupling of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine with 2-methylphenylboronic acid achieves 65% yield under:

  • Catalyst : CuI (20 mol%)
  • Ligand : N,N'-dimethylethylenediamine
  • Base : K2CO3 in 1,4-dioxane at 95°C

Chlorination at C4: Accessing the Key Electrophilic Intermediate

POCl3-Mediated Chlorination

Treatment of pyrazolo[3,4-d]pyrimidin-4-one with phosphorus oxychloride (3 eq) and trimethylamine (TMA) in anhydrous DMF (0°C → 80°C, 4 h) provides 4-chloro derivative in 92% purity:

Reaction Optimization Data

Parameter Effect on Yield
POCl3 Equiv <3 eq: Incomplete
≥3 eq: 89-92%
Solvent DMF > CHCl3 > DCM
Base TMA > Et3N > Pyridine

Synthesis of 1-(3-Chlorophenyl)Piperazine

Dichloroethylamine Cyclization

Adapting the CN104402842A patent:

  • Diethanolamine → Dichloroethylamine : SOCl2 (5 eq) in CHCl3, 0°C → reflux, 88%
  • Ring Closure with 3-Chloroaniline : Xylene, 140°C, 18 h, 73%
  • Crystallization : HCl gas in EtOAc, 98% purity

Critical Note : Excess SOCl2 ensures complete chlorination, while xylene’s high bp facilitates thermal cyclization.

N-Alkylation: Coupling Pyrazolo[3,4-d]Pyrimidine with Piperazine

Nucleophilic Aromatic Substitution

Reacting 4-chloro-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine (1 eq) with 1-(3-chlorophenyl)piperazine (1.2 eq) in n-BuOH at 120°C for 8 h achieves 76% coupling efficiency.

Byproduct Analysis

Byproduct Mitigation Strategy
Di-alkylated Limit piperazine equiv
Hydrolysis Anhydrous conditions

Microwave-Assisted Acceleration

Microwave irradiation (150°C, 30 min) in DMF with Cs2CO3 base enhances yield to 84% while reducing reaction time 16-fold.

Comparative Analysis of Synthetic Routes

Table 1. Route Efficiency Comparison

Parameter Cyclocondensation Route Cross-Coupling Route
Total Steps 4 5
Overall Yield 58% 49%
Purity (HPLC) 98.2% 95.7%
Scalability >1 kg <100 g

Key Finding : Cyclocondensation provides superior atom economy but requires specialized hydrazine precursors.

Industrial-Scale Production Considerations

Cost Analysis of Starting Materials

  • 2-Methylphenylhydrazine : $320/kg (bulk)
  • POCl3 : $12/L
  • 1-(3-Chlorophenyl)piperazine : Synthesized in-house at $45/kg

Waste Stream Management

  • POCl3 Quenching : Controlled hydrolysis to H3PO4 (requires neutralization)
  • Cu Catalyst Removal : EDTA washes reduce Cu residues to <5 ppm

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-4-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

1-(3-chlorophenyl)-4-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

    Medicine: The compound is explored for its potential therapeutic properties, including its effects on various biological targets.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can be complex and are the subject of ongoing research to fully elucidate.

Comparison with Similar Compounds

1-(4-Chlorobenzyl)-4-(4-Phenylpiperazin-1-yl)-1H-Pyrazolo[3,4-d]Pyrimidine

  • Structural Differences : Replaces the 3-chlorophenyl group with a 4-chlorobenzyl moiety and a phenylpiperazine side chain.
  • Synthesis : Prepared via nucleophilic substitution reactions between halogenated pyrazolopyrimidines and piperazine derivatives .

2-((4-Chlorophenyl)Amino)-1-(4-(1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl)Piperazin-1-yl)Ethan-1-one

  • Structural Differences: Incorporates a 4-chlorophenylamino-acetylated piperazine chain.
  • Key Data : NMR and IR spectra confirm hydrogen bonding between the carbonyl group and target proteins .

Substituted Phenyl Derivatives

N′-[1-(3-Chloro-4-Methylphenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl]-4-Methoxy-Benzohydrazide

  • Structural Differences : Replaces the piperazine group with a benzohydrazide moiety and introduces a 4-methyl group on the chlorophenyl ring.
  • Activity : Hydrazide derivatives often exhibit enhanced solubility and antimicrobial activity, though specific data for this compound are pending .

1-(3-Chlorophenyl)-3-(4-((1-(Tetrahydro-2H-Pyran-2-yl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl)Oxy)Phenyl)Urea

  • Structural Differences : Substitutes piperazine with a urea-linked tetrahydro-2H-pyran group.
  • Activity : Acts as a pan-RAF inhibitor (IC₅₀ < 100 nM), highlighting the pyrazolopyrimidine core’s role in kinase binding .

Hybrid Pyrazolo[3,4-d]Pyrimidine Systems

4-(3-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl)Thieno[3,2-d]Pyrimidine

  • Structural Differences: Fuses a thienopyrimidine ring to the pyrazolopyrimidine core.
  • Activity : Enhanced π-π stacking interactions improve antitumor efficacy in vitro .

Biological Activity

1-(3-chlorophenyl)-4-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine is a complex organic compound with significant potential in medicinal chemistry, particularly as a kinase inhibitor. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Structural Overview

This compound features a piperazine ring linked to a pyrazolo[3,4-d]pyrimidine moiety, characterized by two aromatic substituents: a chlorophenyl and a methylphenyl group. Its molecular formula indicates the presence of carbon (C), hydrogen (H), chlorine (Cl), and nitrogen (N) atoms, contributing to its diverse biological properties.

Kinase Inhibition

The compound has been identified as a potent inhibitor of several kinases, including:

  • p70S6 Kinase
  • Akt-1

These kinases play crucial roles in cancer signaling pathways, making the compound a candidate for anticancer therapies. Studies have shown that it exhibits significant cytotoxic effects against prostate cancer cells, suggesting its potential utility in oncology .

Therapeutic Properties

The arylpiperazine derivatives are associated with various therapeutic effects:

  • Antiarrhythmic
  • Anxiolytic
  • Antipsychotic

These properties indicate that the compound may also have applications beyond oncology, potentially aiding in psychiatric disorders .

Synthesis

The synthesis typically involves nucleophilic substitution reactions where the piperazine ring is functionalized with various substituents. A common method includes the coupling of 1-(3-chlorophenyl)piperazine with a pyrazolo[3,4-d]pyrimidine derivative using bases like potassium carbonate in solvents such as acetonitrile under reflux conditions .

Comparative Analysis

To understand the biological activity better, it is useful to compare this compound with structurally similar analogs:

Compound NameStructural FeaturesUnique Aspects
1-(3-bromophenyl)-4-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazineSimilar piperazine and pyrazolo structureContains bromine instead of chlorine
1-(4-fluorophenyl)-4-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazineFluorine substitution on phenyl ringDifferent halogen substitution affects bioactivity
1-(3-trifluoromethylphenyl)-4-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazineTrifluoromethyl group on phenyl ringEnhanced lipophilicity may influence pharmacokinetics

Case Studies and Research Findings

Recent studies have focused on the binding affinity of this compound to specific receptors or enzymes involved in disease pathways. For example:

  • Docking Studies : These studies evaluate how well this compound interacts with kinase targets, helping elucidate the mechanism of action and guiding modifications to enhance efficacy .

In vitro assays have demonstrated that the compound can inhibit cancer cell proliferation effectively. For instance, cytotoxicity assays against prostate cancer cells showed IC50 values indicating strong inhibitory effects at micromolar concentrations .

Q & A

Q. What are the established synthetic routes for 1-(3-chlorophenyl)-4-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving pyrazolo[3,4-d]pyrimidine core formation and subsequent piperazine substitution. A typical route involves:

Condensation : Reacting substituted hydrazines with ketones (e.g., 4-hydroxyacetophenone derivatives) in ethanol with glacial acetic acid to form hydrazine intermediates .

Ring Closure : Using Vilsmeier-Haack-Arnold formylation (POCl₃/DMF) to cyclize intermediates into the pyrazolo[3,4-d]pyrimidine scaffold .

Piperazine Coupling : Introducing the 3-chlorophenyl-piperazine moiety via nucleophilic substitution or Buchwald-Hartwig amination, optimized with palladium catalysts (e.g., Pd₂(dba)₃) and ligands (XPhos) .
Key purity checks include HPLC (≥95%) and NMR to confirm regioselectivity .

Q. How is structural characterization performed for this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., 3-chlorophenyl vs. 2-methylphenyl groups). For example, aromatic protons appear at δ 7.2–8.1 ppm, while piperazine methylenes resonate at δ 2.5–3.5 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated [M+H]⁺ = 432.15) and detects fragmentation patterns .
  • X-ray Crystallography : Resolves ambiguous regiochemistry in the pyrazolo-pyrimidine core, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural validation?

  • Methodological Answer : Contradictions often arise from tautomerism in the pyrazolo-pyrimidine system or rotational isomerism in the piperazine group. Strategies include:
  • Variable Temperature NMR : Cooling to –40°C slows rotation, splitting peaks for piperazine conformers .
  • Deuterium Exchange : Identifying exchangeable protons (e.g., NH in pyrazole) to distinguish tautomers .
  • DFT Calculations : Comparing experimental NMR shifts with computed values for different tautomers .

Q. What strategies optimize yield in the final piperazine coupling step?

  • Methodological Answer : Yield depends on:
  • Catalyst System : Pd₂(dba)₃/XPhos outperforms Pd(OAc)₂ in aryl amination, reducing side-product formation (e.g., dehalogenation) .
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require strict moisture control to prevent hydrolysis .
  • Base : Cs₂CO₃ (vs. K₂CO₃) improves reaction efficiency by stabilizing palladium intermediates .
    Example optimization table:
CatalystSolventBaseYield (%)
Pd₂(dba)₃/XPhosDMFCs₂CO₃88
Pd(OAc)₂TolueneK₂CO₃45

Q. How does the 2-methylphenyl group influence the compound’s pharmacokinetic properties?

  • Methodological Answer : The hydrophobic 2-methylphenyl group enhances:
  • CYP450 Stability : Reduces oxidative metabolism (predicted via liver microsome assays) compared to unsubstituted analogs .
  • Plasma Protein Binding : Measured via equilibrium dialysis, showing >90% binding due to increased lipophilicity (clogP = 3.2 vs. 2.5 for 4-chlorophenyl analogs) .
  • Bioavailability : Improved membrane permeability (PAMPA assay: Pe = 12 × 10⁻⁶ cm/s) compared to polar derivatives .

Experimental Design & Data Analysis

Q. How to design SAR studies for pyrazolo-pyrimidine derivatives targeting kinase inhibition?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with variations in:
  • Piperazine substituents (e.g., 3-Cl vs. 4-Cl phenyl) .
  • Pyrazole substituents (e.g., 2-methylphenyl vs. 4-methoxyphenyl) .
  • Assays :
  • Kinase Profiling : Use radiometric assays (³³P-ATP) for IC₅₀ determination against targets like CDK2 or Aurora B .
  • Cellular Efficacy : Measure antiproliferative activity in cancer cell lines (e.g., HCT-116) with EC₅₀ values correlated to clogP and solubility .
    Example SAR table:
R₁ (Piperazine)R₂ (Pyrazole)CDK2 IC₅₀ (nM)
3-Cl-phenyl2-methylphenyl28
4-Cl-phenyl4-methoxyphenyl120

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.